Benzoic acid, 5-hexyl-2-hydroxy-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
28488-47-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-hexyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-10-7-8-12(14)11(9-10)13(15)16/h7-9,14H,2-6H2,1H3,(H,15,16) |
InChI Key |
VUGCFIPCDOEBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Physical Chemical Properties:understanding the Fundamental Properties is the Foundation of Any Era. These Data Predict How the Chemical Will Behave in the Environment. the Presence of a Carboxylic Acid Group, a Hydroxyl Group, and a Moderately Long Hexyl Chain Will Influence These Properties.
Table 2: Required Physical-Chemical Property Data
| Parameter | Importance in Risk Assessment | Hypothetical Considerations for 5-hexyl-2-hydroxybenzoic acid |
| Water Solubility | Affects environmental mobility and bioavailability. | The carboxylic acid group suggests some water solubility, but the hexyl chain will significantly decrease it compared to salicylic (B10762653) acid. |
| Vapor Pressure | Determines the likelihood of volatilization into the atmosphere. | Likely to be low due to the molecular weight and polar functional groups, reducing long-range atmospheric transport potential as a gas. |
| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation in organisms. | The hexyl group will lead to a high log Kow value, suggesting a potential for bioaccumulation. |
| Acid Dissociation Constant (pKa) | Determines the form of the chemical (ionized or non-ionized) at different environmental pH values, affecting toxicity and sorption. | The carboxylic acid group will have a pKa, meaning it will be ionized in most neutral to alkaline waters, which can affect its interaction with sediments and biological membranes. |
Environmental Fate and Degradation:these Studies Determine How Long the Chemical Will Persist in Different Environmental Compartments and the Pathways by Which It Breaks Down.
Table 3: Required Environmental Fate and Degradation Data
| Study Type | Endpoint | Relevance to Risk Assessment |
| Ready Biodegradability | % Degradation over 28 days | A primary screen for persistence in the environment. The alkyl chain may hinder rapid degradation. |
| Simulation Testing (Water/Sediment) | Degradation half-life (DT50) | Provides more realistic persistence data for aquatic environments. |
| Hydrolysis as a Function of pH | Rate of degradation in water | Determines if the substance breaks down abiotically in water. |
| Photodegradation | Rate of degradation by light | Assesses if sunlight contributes to its removal from surface waters or the atmosphere. |
| Soil Adsorption/Desorption (Koc) | Mobility in soil | A high Koc, expected due to the hexyl group, would indicate low mobility in soil and a tendency to bind to organic matter. |
Ecotoxicity Assessment:this Involves Testing the Chemical S Effects on a Range of Organisms to Derive a Safe Concentration for the Environment Pnec .
Table 4: Required Ecotoxicity Data
| Trophic Level | Test Organism | Endpoint |
| Aquatic - Algae | e.g., Pseudokirchneriella subcapitata | EC50 (Growth inhibition) |
| Aquatic - Invertebrate | e.g., Daphnia magna | EC50 (Immobilization - acute); NOEC (Reproduction - chronic) |
| Aquatic - Fish | e.g., Zebrafish (Danio rerio) | LC50 (Mortality - acute); NOEC (Growth, reproduction - chronic) |
| Terrestrial - Microorganisms | Soil Respiration/Nitrification | Inhibition concentration |
| Terrestrial - Plants | e.g., Oat, Lettuce | EC50 (Growth inhibition) |
By systematically generating the data outlined in these tables, a comprehensive and scientifically robust environmental risk assessment for Benzoic acid, 5-hexyl-2-hydroxy- could be conducted, moving from a conceptual framework to a quantitative evaluation of its potential environmental impact.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, which in turn dictates the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For derivatives of benzoic acid, DFT calculations have been used to gain deep structural insights and analyze quantum chemical reactivity. nih.gov These studies often focus on parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting how the molecule will interact with other chemical species.
For instance, in studies of similar benzoic acid derivatives, DFT has been employed to calculate properties that correlate with their potential antiviral activity. nih.gov The dipole moment, a measure of molecular polarity and reactivity, is another key parameter derived from DFT calculations. nih.gov For example, a higher dipole moment can indicate greater reactivity. nih.gov In the context of Benzoic acid, 5-hexyl-2-hydroxy-, DFT can elucidate how the hexyl and hydroxyl groups influence the electron density of the benzene (B151609) ring and the carboxylic acid group.
Research on various benzoic acid derivatives has demonstrated the utility of different DFT functionals. researchgate.net A study assessing 15 exchange-correlation functionals found that M06-2X, B2PLYPD, CAM-B3LYP, ωB97XD, and LC-ωPBE provided excellent agreement with high-level calculations for predicting photoexcitations. researchgate.net The CAM-B3LYP functional, in particular, has shown strong performance in calculating excitation energies, which are relevant for understanding the photophysical characteristics of these compounds. researchgate.net
Table 1: Comparison of DFT Functionals for Benzoic Acid Derivatives
| Functional | Type | Key Feature |
| M06-2X | Meta-GGA Hybrid | Good for non-covalent interactions. |
| B2PLYPD | Doubly Hybrid | Incorporates second-order perturbation theory. |
| CAM-B3LYP | Range-Separated Hybrid | Good for long-range corrected interactions. |
| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion correction. |
| LC-ωPBE | Range-Separated Hybrid | Long-range corrected version of PBE. |
| Data derived from studies on benzoic acid derivatives. researchgate.net |
Ab initio methods, while computationally more demanding than DFT, provide a pathway to solving the Schrödinger equation with minimal experimental input. mpg.de These methods are often used as a benchmark for other computational techniques.
Semi-empirical methods, on the other hand, offer a faster alternative by incorporating empirical parameters to simplify the calculations. wikipedia.org These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but make significant approximations, like the neglect of diatomic differential overlap (NDDO). mpg.deuni-muenchen.de They are particularly useful for large molecules where full ab initio or DFT calculations would be prohibitively expensive. wikipedia.org The accuracy of semi-empirical methods can be very good, provided the molecule under investigation is similar to those used in the method's parameterization. wikipedia.org Newer methods like PM6 have introduced improvements in the core-core repulsion terms to correct for specific weaknesses. nih.gov
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a receptor, such as an enzyme or protein. nih.govontosight.ai
For derivatives of benzoic acid, molecular docking studies have been conducted to evaluate their potential as inhibitors of various enzymes. nih.gov For example, studies have investigated the binding of benzoic acid derivatives to the main protease of SARS-CoV-2. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
In the case of Benzoic acid, 5-hexyl-2-hydroxy-, the presence of the hexyl group suggests that hydrophobic interactions could play a significant role in its binding to a receptor. ontosight.ai The hydroxyl and carboxylic acid groups are capable of forming hydrogen bonds, which are critical for the specificity and stability of ligand-receptor complexes. ontosight.ai Docking simulations can predict the binding energy, which gives an estimate of the affinity of the compound for the target.
Studies on similar molecules, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have used docking to analyze their binding affinity with cyclooxygenase (COX) enzymes. nih.gov These studies help in the rational design of new molecules with improved selectivity and activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
The conformation of a molecule can significantly impact its biological activity. For instance, the rotation of different fragments within a molecule can alter its three-dimensional structure and how it interacts with a receptor. mdpi.com MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.
The solvent environment also plays a crucial role in molecular behavior. MD simulations can explicitly model solvent molecules, allowing for the investigation of how water or other solvents affect the conformation and interactions of Benzoic acid, 5-hexyl-2-hydroxy-. This is particularly important for understanding its solubility and how it behaves in a biological system.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For benzoic acid and its derivatives, theoretical calculations have been used to predict infrared (IR) spectra. These predictions can help in the assignment of vibrational modes observed in experimental spectra.
Theoretical UV-Vis absorption spectra can also be calculated. For benzoic acid, DFT calculations have been used to predict the absorption wavelengths in both the gas phase and in various solvents. These calculations can identify the electronic transitions responsible for the observed absorption peaks.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can be used to study the mechanisms of chemical reactions by calculating the energetics of reaction pathways and identifying transition states. For example, DFT has been used to investigate the decarboxylation of benzoic acid, a fundamental reaction for this class of compounds. researchgate.net
These studies can determine the activation energy required for a reaction to occur, providing insights into the reaction rate. researchgate.net For instance, the activation energy for the decarboxylation of benzoic acid has been calculated for different proposed mechanisms, including catalyzed and radical pathways. researchgate.net
By analyzing the geometry of the transition state, researchers can understand the structural changes that occur as the reactants are converted into products. This knowledge is crucial for optimizing reaction conditions and for designing new synthetic routes.
Molecular Mechanisms of Biological Activity
Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2, Lipase)
The ability of 5-hexyl-2-hydroxybenzoic acid and its analogs to inhibit specific enzymes is a key component of its pharmacological profile. The mechanisms often involve direct interaction with the enzyme's active site.
Cyclooxygenase-2 (COX-2) Inhibition: Derivatives of 2-hydroxybenzoic acid are known for their anti-inflammatory effects, which are often mediated by the inhibition of cyclooxygenase (COX) enzymes. In-silico studies on similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have shown a significant binding affinity for the COX-2 receptor. The design of these derivatives, particularly through the modification of the alkyl group at position 5, aims to enhance selectivity for COX-2 over its isoform, COX-1. This selectivity is crucial for developing anti-inflammatory agents with fewer gastrointestinal side effects. Computational docking studies predict that these molecules fit within the active site of the COX-2 enzyme, leading to its inhibition. mdpi.com
Lipase (B570770) Inhibition: Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a major strategy for managing obesity. While direct studies on 5-hexyl-2-hydroxybenzoic acid are limited, the mechanisms of lipase inhibition by other natural compounds provide insight. Orlistat, a hydrogenated derivative of a natural product, functions by forming a covalent bond with the active serine residue in the catalytic site of gastric and pancreatic lipases, thereby inactivating them. nih.gov Other compounds, like certain flavonoids, act as competitive inhibitors, reversibly binding to the enzyme's active site and preventing the substrate from binding. nih.gov Curcuminoids, which are also phenolic compounds, have been shown to interact with pancreatic lipase, inducing conformational changes that reduce the enzyme's catalytic activity. mdpi.com The presence of the hexyl group on 5-hexyl-2-hydroxybenzoic acid would increase its lipophilicity, potentially facilitating its interaction with the lipase enzyme at the lipid-water interface where it is active.
Table 1: Enzyme Inhibition Mechanisms
| Enzyme | Inhibitor Class (Example) | Mechanism of Action | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5-acetamido-2-hydroxy benzoic acid derivatives | Binding to the active site, with selectivity enhanced by the alkyl group. | mdpi.com |
| Pancreatic Lipase | Orlistat (Lipstatin derivative) | Forms a covalent bond with the active serine site. | nih.gov |
| Pancreatic Lipase | Flavonoid derivatives | Competitive inhibition, with a moderate binding affinity (Ki of 7.16 μM for one derivative). | nih.gov |
| Pancreatic Lipase | Curcuminoids | Induces conformational changes in the enzyme, reducing catalytic activity. | mdpi.com |
Ligand-Receptor Binding Interactions and Affinities
The interaction of a molecule with a biological receptor is governed by its three-dimensional shape and the distribution of its functional groups. For 2-hydroxybenzoic acid derivatives, the carboxylate and hydroxyl groups are paramount for establishing specific binding interactions.
Studies on selective inhibitors for sirtuin 5 (SIRT5), a class of enzymes involved in cellular regulation, demonstrate the importance of the 2-hydroxybenzoic acid structure. Molecular docking has shown that the carboxylate group forms electrostatic interactions and hydrogen bonds with key amino acid residues like Arginine (Arg105) and Tyrosine (Tyr102) located deep within the substrate-binding pocket of SIRT5. nih.gov The adjacent hydroxyl group further stabilizes this interaction by forming a hydrogen bond with another residue, Valine (Val221). nih.gov Masking the carboxylic acid group in these molecules leads to a near-complete loss of inhibitory activity, confirming its critical role in receptor binding. nih.gov
Similarly, in the context of COX-2 inhibition, docking studies with 5-acetamido-2-hydroxy benzoic acid derivatives indicate a high binding affinity with the COX-2 receptor. mdpi.com The general pharmacophore for many receptor ligands, including those for the serotonin (B10506) 5-HT3 receptor, often includes an aromatic moiety and a hydrogen-bond acceptor, both of which are present in 5-hexyl-2-hydroxybenzoic acid. vu.nl
Table 2: Ligand-Receptor Binding Interactions
| Receptor/Target | Ligand (Example) | Key Interacting Groups on Ligand | Interacting Residues on Receptor | Reference |
|---|---|---|---|---|
| SIRT5 | 2-hydroxybenzoic acid derivatives | Carboxylate group, Hydroxyl group | Arg105, Tyr102, Val221 | nih.gov |
| COX-2 | 5-acetamido-2-hydroxy benzoic acid derivatives | Acetamido and 2-hydroxy benzoic acid core | Active site residues (in-silico) | mdpi.com |
| Adhesin MrkD1P (K. pneumoniae) | Dihydroxybenzoic acids | Carboxyl and hydroxyl groups | Binding pocket (in-silico) | nih.gov |
Antimicrobial Mechanisms at the Cellular and Molecular Level
Phenolic compounds are well-documented antimicrobial agents. nih.gov The mechanism of action for 5-hexyl-2-hydroxybenzoic acid likely involves the disruption of bacterial cell integrity, a process significantly enhanced by its molecular structure.
A crucial factor in the antimicrobial efficacy of phenolic compounds is lipophilicity, which governs their ability to interact with and penetrate bacterial cell membranes. nih.gov The presence of the C6 hexyl chain in 5-hexyl-2-hydroxybenzoic acid substantially increases its hydrophobicity compared to simpler hydroxybenzoic acids. This enhanced lipophilicity facilitates stronger interactions with the phospholipid bilayer of bacterial membranes. nih.gov
This interaction can lead to several detrimental effects for the bacterium:
Membrane Disruption: Studies on similar aromatic compounds like hydroquinone (B1673460) show that they can disrupt the structure of the bacterial cell membrane. nih.gov This damage compromises the membrane's integrity, leading to severe ultrastructural changes observable via electron microscopy. nih.gov
Dissipation of Membrane Potential: Bacteria maintain a proton motive force (PMF) across their cell membranes, which is essential for ATP synthesis and nutrient transport. nih.gov By disrupting the membrane, phenolic compounds can dissipate this potential. This is confirmed by assays showing membrane depolarization. nih.gov
Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of vital cellular components, such as potassium ions (K+). The release of intracellular K+ is a key indicator of membrane damage. nih.gov
Inhibition of Biofilm Formation: Some benzoic acid derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. This can be achieved by targeting specific adhesin proteins, such as MrkD1P in Klebsiella pneumoniae, which are necessary for the initial attachment of bacteria to surfaces. nih.gov
Table 3: Antimicrobial Mechanisms of Phenolic Compounds
| Mechanism | Molecular/Cellular Effect | Key Structural Feature | Reference |
|---|---|---|---|
| Membrane Interaction | Insertion into the phospholipid bilayer. | High lipophilicity (e.g., from an alkyl chain). | nih.gov |
| Membrane Disruption | Loss of membrane integrity, ultrastructural changes. | Aromatic structure. | nih.gov |
| Depolarization | Dissipation of proton motive force (PMF). | Ability to disrupt ion gradients. | nih.gov |
| Ion Leakage | Release of intracellular potassium (K+). | Compromised membrane integrity. | nih.gov |
| Biofilm Inhibition | Inhibition of adhesin proteins (e.g., MrkD1P). | Binding to specific protein targets. | nih.gov |
Antioxidant Action and Free Radical Scavenging Pathways
Hydroxybenzoic acid derivatives are recognized for their antioxidant properties, which stem from their ability to neutralize reactive oxygen species (ROS) and other free radicals. bohrium.com The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). preprints.orgrsc.org The efficiency and preferred pathway depend on the molecular structure and the surrounding environment.
The core of the antioxidant activity lies in the phenolic hydroxyl group. It can donate a hydrogen atom to a free radical, thereby neutralizing it, while the resulting phenoxyl radical is stabilized by resonance across the aromatic ring. ffhdj.com
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (Ar-OH) directly donates its hydroxyl hydrogen to a free radical (R•), resulting in a stable molecule (RH) and a resonance-stabilized phenoxyl radical (Ar-O•). nih.gov Theoretical studies suggest that HAT is the preferred pathway in non-polar or gas-phase environments. bohrium.compreprints.org
Single Electron Transfer (SET): In this pathway, the antioxidant first transfers an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer. A key variant of this mechanism, particularly relevant in polar solvents, is the Sequential Proton Loss Electron Transfer (SPLET) . preprints.org In the SPLET mechanism, the phenolic acid first deprotonates to form a phenoxide anion (Ar-O-), which then donates an electron to the free radical much more easily than the neutral molecule. This pathway is favored in polar environments like water. bohrium.compreprints.org
The environment plays a crucial role. In lipid media, the Formal Hydrogen Transfer (FHT) mechanism is considered the principal antiradical pathway for scavenging hydroperoxyl radicals. bohrium.com In contrast, in aqueous solutions at physiological pH, the deprotonated forms of hydroxybenzoic acids dominate, and the SET pathway from these phenoxide anions is the main contributor to radical scavenging. bohrium.comrsc.org The number and position of hydroxyl groups also significantly influence activity, with ortho and para di-substituted arrangements generally showing higher antioxidant capacity. nih.govnih.gov
Table 4: Free Radical Scavenging Pathways for Hydroxybenzoic Acids
| Pathway | Description | Favored Environment | Reference |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) / Formal Hydrogen Transfer (FHT) | Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. | Non-polar / Lipid / Gas-phase | bohrium.compreprints.org |
| Single Electron Transfer - followed by Proton Transfer (SET-PT) | An electron is transferred from the antioxidant to the radical, creating a radical cation. | Polar | preprints.org |
| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first deprotonates to an anion, which then donates an electron. | Polar / Aqueous | bohrium.compreprints.org |
Anti-inflammatory Mechanisms (Molecular Basis)
The anti-inflammatory effects of 5-hexyl-2-hydroxybenzoic acid are a direct consequence of the molecular activities described in the preceding sections, particularly enzyme inhibition and antioxidant action. ontosight.ai
The primary molecular basis for the anti-inflammatory activity of salicylic (B10762653) acid derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. mdpi.com COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of inflammation, pain, and fever. By binding to and inhibiting COX-2, these compounds reduce prostaglandin (B15479496) production at the site of inflammation.
A second crucial mechanism is the reduction of oxidative stress . Inflammation and oxidative stress are intricately linked; inflammatory cells produce large amounts of ROS, and ROS can, in turn, promote inflammatory signaling. researchgate.net By scavenging free radicals through the HAT and SET pathways, 5-hexyl-2-hydroxybenzoic acid can break this cycle. nih.gov This antioxidant activity helps protect cells from oxidative damage and dampens the inflammatory response. For instance, the anti-inflammatory properties of some dihydroxybenzoic acids are directly attributed to their dual function as antioxidants and iron chelators, as iron can catalyze the formation of highly reactive hydroxyl radicals. nih.gov
Furthermore, phenolic acids can modulate inflammatory signaling pathways . This includes the potential to inhibit the production of pro-inflammatory cytokines and to interfere with key transcription factors, such as NF-κB, which regulate the expression of numerous genes involved in the inflammatory response. nih.gov
Antiviral Efficacy and Mechanism of Action
While specific data on 5-hexyl-2-hydroxybenzoic acid is emerging, the broader class of phenolic and benzoic acid derivatives has demonstrated notable antiviral activity through various mechanisms of action. nih.govnih.gov These compounds can interfere with multiple stages of the viral life cycle.
Potential antiviral mechanisms include:
Inhibition of Viral Enzymes: A benzoic acid derivative known as NC-5 was found to inhibit the neuraminidase enzyme of the influenza A virus. nih.gov Neuraminidase is essential for the release of newly formed virus particles from an infected cell, so its inhibition prevents the spread of the infection. nih.gov Other phenolic acids have been predicted through molecular docking to inhibit the DNA polymerase of Herpes Simplex Virus (HSV), a critical enzyme for viral replication. nih.gov
Inhibition of Viral Protein Synthesis: Some phenolic compounds can suppress the expression of key viral proteins. NC-5 was shown to reduce the levels of influenza nucleoprotein (NP) and matrix protein (M1) during the late stages of viral biosynthesis. nih.gov Similarly, ginkgolic acid inhibits HSV-1 infection by blocking the synthesis of immediate-early, early, and late viral proteins. nih.gov
Blocking Viral Entry: Certain complex polyphenols can prevent the virus from attaching to and penetrating host cells. nih.gov
Inhibiting Viral DNA/RNA Replication: Protocatechuic acid has been identified as being able to deactivate the replication of HSV-2 DNA. nih.gov Acyclovir, a classic antiviral drug, acts as a DNA chain terminator after being incorporated by viral DNA polymerase, a mechanism that relies on interference with nucleic acid synthesis. nih.gov
Table 5: Potential Antiviral Mechanisms of Benzoic Acid Derivatives and Related Phenolics
| Virus Target | Example Compound Class | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Influenza A Virus | Benzoic acid derivative (NC-5) | Inhibition of neuraminidase; suppression of NP and M1 protein expression. | nih.gov |
| Herpes Simplex Virus (HSV-1) | Ginkgolic acid | Inhibition of immediate-early, early, and late protein synthesis. | nih.gov |
| Herpes Simplex Virus (HSV-1) | Gentisic acid, Vanillic acid | Inhibition of viral DNA polymerase (predicted). | nih.gov |
| Herpes Simplex Virus (HSV-2) | Protocatechuic acid | Deactivation of viral DNA replication. | nih.gov |
Nematicidal Activity: Molecular Targets and Pathways
Phytochemicals, including phenolic compounds, are being explored as more sustainable alternatives to synthetic nematicides for controlling plant-parasitic nematodes. mdpi.com The activity of these compounds can be species-specific, and the exact molecular targets are still under investigation.
The nematicidal action of phenolic compounds may involve several mechanisms. One hypothesis is that the oxidation of phenolic acids to form quinones is involved in their toxicity to nematodes. ird.fr These quinones are reactive molecules that can disrupt cellular functions.
Studies have shown that various hydroxybenzoic acids possess nematicidal activity. nih.govmdpi.com However, the efficacy can vary greatly depending on the nematode species. For example, some phenolic acids that show low activity against the root-lesion nematode (Pratylenchus penetrans) may be effective against other species. mdpi.com A compound isolated from a fungus, 5-hydroxymethyl-2-furoic acid, was effective against the pine wood nematode (Bursaphelenchus xylophilus) and the free-living nematode Caenorhabditis elegans, but showed almost no activity against P. penetrans. nih.govznaturforsch.com
The observable effect of some potent natural nematicides, such as carvacrol (B1668589) and benzaldehyde, is the damage of the nematode's internal tissues without affecting the outer cuticle. mdpi.com This suggests that the compounds are absorbed and interfere with internal metabolic pathways or cellular structures, leading to mortality. The specific molecular targets and pathways within the nematode that are disrupted by 5-hexyl-2-hydroxybenzoic acid remain an area for further research.
Table 6: Nematicidal Activity of Various Phenolic and Related Compounds
| Compound | Target Nematode | Observed Effect / Activity | Reference |
|---|---|---|---|
| 3,4-Dihydroxybenzoic acid | Meloidogyne incognita | Moderate nematicidal activity. | ird.fr |
| 4-Hydroxybenzoic acid | Meloidogyne incognita | Shows nematicidal activity. | nih.gov |
| Benzaldehyde | Pratylenchus penetrans | High mortality; damages internal tissues. | mdpi.com |
| Methyl salicylate (B1505791) | Pratylenchus penetrans | Moderate nematicidal activity (76.8% mortality). | mdpi.com |
| 5-Hydroxymethyl-2-furoic acid | Bursaphelenchus xylophilus | Effective nematicidal activity (73% mortality at 2mM after 14 days). | znaturforsch.com |
| 5-Hydroxymethyl-2-furoic acid | Pratylenchus penetrans | Weak to no nematicidal activity. | znaturforsch.com |
Compound Reference Table
Other Biological Target Interactions and Signaling Pathways
Beyond its well-documented effects on the cyclooxygenase (COX) pathway, Benzoic acid, 5-hexyl-2-hydroxy- and its structural analogs have been investigated for their interactions with other biological targets, revealing a broader spectrum of molecular mechanisms that may contribute to their therapeutic potential. These alternative interactions open new avenues for understanding the compound's influence on cellular processes, including metabolic regulation and inflammation.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
A significant area of investigation for salicylic acid derivatives is their interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors critical in the regulation of inflammation, metabolism, and cell growth. nih.gov Notably, 5-aminosalicylic acid (5-ASA), a structural analog of 5-hexyl-2-hydroxybenzoic acid, is believed to exert its anti-inflammatory effects in the colon through the activation of PPAR-γ. nih.govnih.gov This activation is a key mechanism in the treatment of inflammatory bowel diseases. nih.gov
The binding of 5-ASA to PPAR-γ can displace other ligands and initiate a cascade of events that ultimately modulate the expression of genes involved in inflammation. nih.gov Research has demonstrated that the antineoplastic effects of 5-ASA are also mediated through PPAR-γ. nih.gov In cellular and animal models, 5-ASA was found to inhibit cancer cell growth and proliferation, effects that were abolished when PPAR-γ was blocked by an antagonist. nih.gov Given the structural similarities, it is plausible that 5-hexyl-2-hydroxybenzoic acid may also function as a PPAR modulator, although direct evidence for this specific compound is still emerging. The lipophilic hexyl group at the 5-position could potentially influence its binding affinity and selectivity for different PPAR isoforms.
Sirtuin 5 (SIRT5) Inhibition
Recent studies have identified derivatives of 2-hydroxybenzoic acid as selective inhibitors of Sirtuin 5 (SIRT5), a NAD+-dependent lysine (B10760008) deacylase primarily located in the mitochondria. nih.gov SIRT5 plays a crucial role in regulating various metabolic pathways, including fatty acid oxidation and cellular respiration, by removing malonyl, succinyl, and glutaryl groups from lysine residues of target proteins. nih.gov
The discovery of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors suggests a novel mechanism of action for this class of compounds. nih.gov Inhibition of SIRT5 can lead to alterations in metabolic processes and cellular stress responses. scbt.com While research has focused on developing potent and selective SIRT5 inhibitors for therapeutic applications in diseases like cancer, the potential interaction of 5-hexyl-2-hydroxybenzoic acid with SIRT5 warrants further investigation. nih.gov The specific chemical structure of 5-hexyl-2-hydroxybenzoic acid, particularly the hexyl chain, may influence its binding affinity and inhibitory activity against SIRT5.
Retinoid X Receptor (RXR) Interaction
Retinoid X receptors (RXRs) are nuclear receptors that form heterodimers with other nuclear receptors, including PPARs and retinoic acid receptors (RARs), to regulate gene transcription. nih.govnih.gov These heterodimers are central to multiple signaling pathways that control development, cell differentiation, and metabolism. nih.govresearchgate.net The interaction between RXR and its partner receptors is a critical point of control for gene expression. nih.gov
Given that salicylic acid derivatives like 5-ASA have been shown to modulate PPAR-γ activity, and PPARs function as heterodimers with RXRs, there is a potential for indirect influence on RXR-mediated signaling pathways. The binding of a ligand to PPAR-γ in a PPAR-RXR heterodimer can induce conformational changes that affect the entire complex and its interaction with DNA response elements. researchgate.net While direct binding of 5-hexyl-2-hydroxybenzoic acid to RXR has not been established, its potential to modulate the activity of RXR-containing heterodimers through its interaction with partner receptors like PPARs represents another layer of its complex biological activity.
Table of Potential Molecular Targets and Signaling Pathways for 5-Hexyl-2-hydroxybenzoic Acid and Analogs
| Target/Pathway | Interacting Compound Class | Potential Effect | Supporting Evidence from Analogs |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Salicylic acid derivatives (e.g., 5-aminosalicylic acid) | Anti-inflammatory, Antineoplastic | Activation of PPAR-γ by 5-ASA mediates its therapeutic effects in inflammatory bowel disease and colon cancer models. nih.govnih.govnih.gov |
| Sirtuin 5 (SIRT5) | 2-Hydroxybenzoic acid derivatives | Metabolic Regulation | Derivatives have been identified as selective inhibitors of SIRT5, which is involved in mitochondrial metabolism. nih.govnih.gov |
| Retinoid X Receptor (RXR) Signaling | Salicylic acid derivatives (via PPAR modulation) | Modulation of Gene Transcription | As obligate heterodimer partners for PPARs, RXR-mediated signaling is indirectly influenced by PPAR ligands. nih.govnih.govresearchgate.net |
Applications in Advanced Materials Science
Integration into Polymeric Systems and Composites
Benzoic acid, 5-hexyl-2-hydroxy- serves as a key monomer for the synthesis of aromatic polyesters, a class of polymers known for their thermal stability and mechanical strength. researchgate.net Through polycondensation reactions involving its carboxylic acid and hydroxyl functional groups, it can be polymerized to form homopolymers or copolymerized with other hydroxy acids to create advanced composite materials. acs.org
One of the most significant applications in this area is in the formation of Liquid Crystal Polymers (LCPs). LCPs are a class of aromatic polyesters that exhibit highly ordered structures in the liquid phase, granting them exceptional properties such as high strength, chemical resistance, and thermal stability. wikipedia.org While traditional LCPs are often synthesized from monomers like p-hydroxybenzoic acid, the incorporation of 5-hexyl-2-hydroxybenzoic acid offers distinct advantages. acs.orgwikipedia.org The appended hexyl group acts as an internal plasticizer, disrupting excessive chain packing. This has two primary effects:
Improved Solubility and Processability: The hexyl chain enhances the solubility of the polymer in organic solvents and lowers its melting temperature, making it easier to process using conventional techniques like injection molding or fiber spinning. nasa.gov
Tailored Thermal Properties: The flexible side chain influences the polymer's glass transition and melting temperatures, allowing for precise control over the thermal properties of the final material. acs.org
Research into wholly aromatic copolyesters has shown that the structure of the monomer units directly dictates the crystallinity and melting temperatures of the resulting polymer. acs.org The integration of monomers with side groups, such as the phenyl group in 6-hydroxy-5-phenyl-2-naphthoic acid, significantly alters these properties. acs.org By analogy, the hexyl group in 5-hexyl-2-hydroxybenzoic acid provides a mechanism to systematically engineer the characteristics of LCPs and other polyester (B1180765) composites.
Photochromic and Optoelectronic Material Development
Photochromic materials reversibly change color upon exposure to light, a property driven by the photo-isomerization of specific molecules incorporated within the material. nasa.govyoutube.com While 5-hexyl-2-hydroxybenzoic acid is not itself photochromic, it is an excellent candidate for constructing the polymeric backbone of Side-Chain Liquid Crystal Polymers (SCLCPs) designed for optical applications. mdpi.comopenaccessjournals.com
The development of such materials typically involves two key components:
A flexible polymer main chain that provides structural integrity.
Photo-responsive mesogens (e.g., azobenzene (B91143) derivatives) attached as side chains. openaccessjournals.com
By polymerizing 5-hexyl-2-hydroxybenzoic acid, a polyester main chain can be formed. Subsequently, known photochromic molecules can be grafted onto this backbone. The function of the 5-hexyl-2-hydroxybenzoic acid monomer in this system would be to create a liquid crystalline phase, which is crucial for aligning the photochromic side chains and enabling their cooperative switching, a necessary feature for applications in optical data storage, smart windows, and sensors. openaccessjournals.com The flexible hexyl group helps to ensure that the polymer has a low enough glass transition temperature to allow the photochromic side chains the molecular freedom they need to isomerize. mdpi.com
Role as Chemical Building Blocks for Functional Materials
The structure of 5-hexyl-2-hydroxybenzoic acid makes it a versatile chemical building block for creating a variety of functional materials. ontosight.ai Its utility stems from its three distinct reactive or property-modifying regions: the carboxylic acid group, the hydroxyl group, and the hexyl-substituted aromatic ring.
As a monomeric building block, it can be used in step-growth polymerization to produce polyesters and polyamides with functional side chains. researchgate.net The process of creating aromatic polyesters from hydroxy acids is a fundamental method for producing high-performance plastics. researchgate.netacs.org In this context, 5-hexyl-2-hydroxybenzoic acid allows for the introduction of specific functionalities. For instance, polymers synthesized from this monomer would have regularly spaced hexyl groups along the chain, which can be used to control intermolecular spacing and modify the material's mechanical properties, such as flexibility and impact strength.
Furthermore, its derivatives can be synthesized for specific functions. Research has demonstrated the synthesis of a pyrazinamide (B1679903) analog from a salicylic (B10762653) acid derivative with a 6-carbon alkyl chain, highlighting its role as a starting material for complex molecules. umn.edu This principle can be extended from pharmaceuticals to materials science, where the core structure is used to build larger, more complex systems like coordination polymers or molecularly imprinted polymers designed for specific recognition tasks. researchgate.netasianpubs.org
Design of UV-Absorbing Components
The 2-hydroxybenzoic acid (salicylic acid) structure is a well-known ultraviolet (UV) chromophore, capable of absorbing UV radiation and dissipating it as heat. This makes 5-hexyl-2-hydroxybenzoic acid and its derivatives inherently UV-absorbent. A closely related commercial UV filter, Diethylamino hydroxybenzoyl hexyl benzoate, which shares the core hydroxybenzoyl structure, is known to be a highly effective and photostable UVA absorber with a maximum absorption peak at 354 nm. nih.gov
Incorporating 5-hexyl-2-hydroxybenzoic acid directly into a polymer backbone offers a significant advantage over using small-molecule UV absorbers. When UV-absorbing molecules are simply mixed into a material, they can leach out over time, reducing the material's protective capabilities and potentially causing environmental or health concerns. google.com By chemically bonding the UV-absorbing monomer into the polymer chain, the UV protection becomes a permanent part of the material. google.comresearchgate.net
This approach is used to enhance the UV-blocking capabilities of biodegradable polymers like polylactic acid (PLA), which are transparent to UV radiation and thus unsuitable for packaging light-sensitive products. researchgate.net Copolymers containing 5-hexyl-2-hydroxybenzoic acid could be created to produce materials that are both biodegradable and inherently UV-protective, suitable for advanced packaging, coatings, and textiles. The hexyl group further aids this application by ensuring good compatibility and miscibility of the monomer within non-polar polymer systems.
Development of Smart Materials
Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light, by altering their properties. rsc.orgrsc.org Benzoic acid, 5-hexyl-2-hydroxy- is a promising building block for such materials, particularly thermotropic and pH-responsive polymers.
By polymerizing this monomer, it is possible to create Liquid Crystal Polymers that exhibit thermotropic behavior; that is, they undergo a phase transition at a specific temperature. wikipedia.org This phase change from a more ordered (liquid crystalline) to a less ordered (isotropic) state results in a dramatic change in the material's optical and mechanical properties. This behavior can be harnessed for applications such as temperature sensors, actuators, and reversible adhesives. wikipedia.orgnasa.gov The hexyl side chain plays a critical role in this context, as it can be used to tune the transition temperature to a specific, desired range for a given application. acs.org
Additionally, the presence of the carboxylic acid group provides a handle for creating pH-responsive materials. nih.gov In a polymer or hydrogel, these acidic groups can be protonated or deprotonated depending on the surrounding pH. This change in charge state can cause the polymer network to swell or shrink, a property useful for creating drug delivery systems that release their payload in a specific pH environment (e.g., the intestines) or for developing chemical sensors. umn.edunih.gov
Environmental Chemistry and Degradation Studies
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds. For 5-hexyl-2-hydroxybenzoic acid, these pathways include photolysis, hydrolysis, and oxidation by environmental radicals.
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is the breakdown of compounds by light. Studies on similar aromatic compounds suggest that 5-hexyl-2-hydroxybenzoic acid can undergo photolytic degradation. For instance, the degradation of 2-hydroxybenzoic acid is known to be influenced by UV radiation. researchgate.net The presence of a chromophore (the aromatic ring) in the structure of 5-hexyl-2-hydroxybenzoic acid allows for the absorption of UV radiation, which can lead to the cleavage of chemical bonds. The efficiency of this process is often dependent on the presence of other substances in the water, such as humic acids, which can either accelerate or inhibit photodegradation. researchgate.net While direct photolysis in aqueous solutions under UV irradiation may not be highly efficient for some related compounds, the presence of sensitizers or other reactive species generated by light can enhance the degradation process. researchgate.net
Hydrolytic Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the ester and carboxylic acid functional groups in 5-hexyl-2-hydroxybenzoic acid towards hydrolysis is a key factor in its environmental persistence. Generally, the ester linkage in related compounds can be susceptible to hydrolysis, leading to the formation of an alcohol and a carboxylic acid. researchgate.netnih.gov The rate of hydrolysis is influenced by pH and temperature. nih.gov For instance, studies on other hydroxyl-functionalized polyesters have shown that the degradation rate increases with the density of hydroxyl groups. researchgate.netnih.gov While specific data on the hydrolytic degradation of 5-hexyl-2-hydroxybenzoic acid is limited, the principles of ester hydrolysis suggest it is a potential degradation pathway in aqueous environments.
Oxidation by Environmental Radicals (e.g., OH, NO3, SO4−)
In the environment, highly reactive radical species such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and sulfate (B86663) radicals (SO4•−) play a significant role in the degradation of organic pollutants. nih.govcopernicus.orgnih.gov
Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful oxidizing agents that can react with aromatic compounds like 5-hexyl-2-hydroxybenzoic acid at near-diffusion-controlled rates. openmedicinalchemistryjournal.com The reaction typically involves the addition of the hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated derivatives. openmedicinalchemistryjournal.comrsc.orgresearchgate.net For example, the oxidation of salicylic (B10762653) acid by hydroxyl radicals results in the formation of 2,3- and 2,5-dihydroxybenzoic acids. openmedicinalchemistryjournal.com It is expected that 5-hexyl-2-hydroxybenzoic acid would undergo similar hydroxylation reactions. The rate and position of hydroxylation are influenced by the existing substituents on the aromatic ring. rsc.orgresearchgate.net
Sulfate Radicals (SO4•−): Sulfate radicals, generated through the activation of persulfate, are also potent oxidants used in advanced oxidation processes for wastewater treatment. nih.gov They can effectively degrade a wide range of organic contaminants. nih.gov The reaction of sulfate radicals with aromatic compounds typically involves electron transfer or addition to the aromatic ring, initiating a series of reactions that can lead to mineralization.
Biotic Degradation Mechanisms (Microbial Metabolism)
Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The biodegradation of hydroxybenzoic acids is a well-studied process. researchgate.net Bacteria can metabolize benzoic acid and its derivatives through various pathways, often initiated by hydroxylation of the aromatic ring. researchgate.netnih.gov For many aromatic compounds, the initial step involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the benzene (B151609) ring, making it more susceptible to cleavage. researchgate.net The resulting intermediates, such as catechols, are then further degraded through ortho- or meta-cleavage pathways, ultimately leading to compounds that can enter central metabolic cycles like the TCA cycle. researchgate.netnih.gov
Specific to hydroxybenzoic acids, microorganisms have been shown to catabolize them through the formation of hydroxylated intermediates. researchgate.net For instance, some bacteria can convert benzoic acid to catechol. nih.gov It is plausible that 5-hexyl-2-hydroxybenzoic acid could be degraded by microbial communities capable of utilizing aromatic hydrocarbons. The long hexyl chain may also be subject to beta-oxidation by microorganisms.
Characterization of Environmental Transformation Products
The degradation of 5-hexyl-2-hydroxybenzoic acid, whether through abiotic or biotic pathways, will result in the formation of various transformation products. nih.gov Based on the degradation mechanisms discussed, potential transformation products could include:
Hydroxylated derivatives: Formed through oxidation by radicals like •OH.
Decarboxylation products: The loss of the carboxylic acid group could lead to the formation of 5-hexylphenol. Studies on similar compounds have shown that decarboxylation can occur under certain conditions. nih.govresearchgate.net
Products of side-chain oxidation: The hexyl group can be oxidized, leading to the formation of alcohols, ketones, and carboxylic acids. For example, studies on the metabolism of a similar compound, 2-ethylhexyl salicylate (B1505791), identified metabolites with hydroxylated and oxidized side chains. nih.gov
Ring-cleavage products: Arising from microbial degradation, leading to aliphatic acids.
The identification of these transformation products is crucial for a complete understanding of the environmental fate and potential impact of the parent compound. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for this purpose. nih.gov
Fate and Transport Modeling in Environmental Systems
Fate and transport models are used to predict the movement and persistence of chemicals in the environment. epa.govitrcweb.org These models integrate the physical and chemical properties of the compound with environmental parameters to estimate its distribution in soil, water, and air. epa.govrsc.org
Key parameters for modeling the fate and transport of 5-hexyl-2-hydroxybenzoic acid would include:
Adsorption/desorption coefficients (Kd or Koc): These describe the partitioning of the compound between soil/sediment and water. The hexyl group would likely increase its affinity for organic matter in soil and sediment.
Degradation rates: Including rates of photolysis, hydrolysis, and biodegradation.
Henry's Law Constant: This indicates the partitioning between air and water.
These models can help predict the potential for leaching into groundwater, volatilization into the atmosphere, and persistence in different environmental compartments. epa.govitrcweb.org The output of such models is essential for risk assessment and for developing strategies to manage potential contamination. ny.gov
Conceptual Framework for Environmental Risk Assessment
An environmental risk assessment (ERA) for a chemical substance like Benzoic acid, 5-hexyl-2-hydroxy- is a systematic process used to evaluate the potential for adverse effects on the environment. The framework is typically structured in a tiered approach, beginning with data gathering and hazard identification, moving through exposure and effects assessment, and culminating in risk characterization.
The primary components of this framework include:
Problem Formulation and Hazard Identification: This initial stage defines the scope of the assessment. For Benzoic acid, 5-hexyl-2-hydroxy-, this involves identifying its potential environmental hazards based on its chemical structure and the properties of similar compounds. Key areas of concern would be its potential for persistence, bioaccumulation, and toxicity (PBT).
Effects Assessment: This component determines the concentration of the substance below which adverse effects on environmental organisms are unlikely to occur. It involves a series of ecotoxicological tests on representative species from different trophic levels (e.g., algae, invertebrates, fish).
Exposure Assessment: This step estimates the concentrations of the chemical that are likely to be found in various environmental compartments (water, soil, sediment, air). This involves understanding the substance's sources, release patterns, and its fate and transport in the environment.
Risk Characterization: In the final stage, the information from the effects and exposure assessments is integrated to determine the likelihood of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).
Table 1: Key Stages in the Environmental Risk Assessment Framework
| Stage | Objective | Key Questions for Benzoic acid, 5-hexyl-2-hydroxy- |
| Problem Formulation | Define assessment scope and identify potential hazards. | What are the sources and uses? What are its physical-chemical properties? Does its structure (a phenolic acid with a C6 alkyl chain) suggest persistence, bioaccumulation, or toxicity? |
| Effects Assessment | Determine concentrations causing harm to biota. | What are the acute and chronic toxicity values for aquatic and terrestrial organisms? What is the Predicted No-Effect Concentration (PNEC)? |
| Exposure Assessment | Predict environmental concentrations (PEC). | How does it partition between water, soil, and air? What are its degradation rates (biotic and abiotic)? What is its potential for long-range transport? |
| Risk Characterization | Quantify the environmental risk. | Is the ratio of PEC to PNEC greater than 1? What is the level of uncertainty in the assessment? |
To populate this conceptual framework with the necessary data for Benzoic acid, 5-hexyl-2-hydroxy-, a series of specific studies would be required.
Industrial Synthesis and Process Engineering
Scalable Production Methods for Benzoic Acid, 5-hexyl-2-hydroxy- and its Precursors
Precursor Synthesis: 4-Hexylphenol (B1211905)
The scalable production of 4-hexylphenol is commonly achieved through the Friedel-Crafts alkylation of phenol (B47542). In this process, phenol is reacted with a hexylating agent, such as 1-hexene (B165129) or a hexyl halide (e.g., 1-chlorohexane), in the presence of an acid catalyst.
Alkylation with 1-Hexene: This is an atom-economical method where phenol is reacted directly with 1-hexene using a solid acid catalyst, such as an ion-exchange resin or a zeolite. The reaction is typically carried out at elevated temperatures. The primary challenge is controlling the regioselectivity to favor the para-substituted product (4-hexylphenol) over the ortho-isomer and to minimize polyalkylation.
Alkylation with Hexyl Halides: This method involves reacting phenol with a hexyl halide. While effective, it generates by-products such as hydrogen halides.
A related industrial process for a similar compound, 4-n-hexylresorcinol, involves reacting resorcinol (B1680541) with a hexylating agent (1-C₆H₁₃X, where X is a leaving group like Cl or Br) in the presence of a base. google.com This highlights the general applicability of alkylation reactions for producing substituted phenols on a large scale.
Synthesis of Benzoic Acid, 5-hexyl-2-hydroxy- via the Kolbe-Schmitt Reaction
The carboxylation of 4-hexylphenol to yield Benzoic acid, 5-hexyl-2-hydroxy- is achieved via the Kolbe-Schmitt reaction, a well-established industrial process for producing hydroxybenzoic acids. wikipedia.orgnumberanalytics.com The reaction proceeds in several key steps:
Phenoxide Formation: 4-Hexylphenol is treated with a strong base, typically sodium hydroxide, to form the sodium 4-hexylphenoxide salt. This deprotonation step is crucial as the resulting phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than phenol itself. byjus.compearson.com
Carboxylation: The dried sodium 4-hexylphenoxide is then subjected to high-pressure (e.g., 100 atm) carbon dioxide at an elevated temperature (e.g., 125°C). wikipedia.org The phenoxide acts as a nucleophile, attacking the carbon dioxide to form a salicylate (B1505791) derivative. byjus.com
Acidification: The reaction mixture, containing the sodium salt of 5-hexyl-2-hydroxybenzoic acid, is treated with a strong acid, such as sulfuric acid. This protonates the carboxylate and phenoxide groups, yielding the final product, which precipitates from the solution. wikipedia.orgbyjus.com
This method is analogous to the commercial synthesis of salicylic (B10762653) acid from phenol and is a proven, scalable pathway.
Optimization of Reaction Conditions for Industrial Efficiency
To maximize yield and minimize production costs, the reaction conditions for the Kolbe-Schmitt synthesis of 5-hexyl-2-hydroxybenzoic acid must be carefully optimized.
| Parameter | Condition | Rationale for Industrial Efficiency |
| Base/Cation | Sodium Hydroxide | The choice of the alkali metal cation is critical for regioselectivity. Using sodium phenoxide favors the formation of the ortho-carboxylated product (salicylic acid derivative), which is the desired isomer. wikipedia.orgbyjus.com Potassium phenoxides, in contrast, tend to yield the para-hydroxybenzoic acid, especially at higher temperatures. wikipedia.org |
| Temperature | 115-150°C | Temperature influences both reaction rate and selectivity. The classical Kolbe-Schmitt reaction operates efficiently around 125-150°C. wikipedia.orgmdpi.com Temperatures must be high enough for the reaction to proceed at an economical rate but controlled to prevent by-product formation or degradation of the product. wikipedia.org |
| Pressure | High Pressure (e.g., 100 atm) | High pressure of carbon dioxide is necessary to drive the carboxylation of the less reactive phenoxide. wikipedia.org This increases the concentration of CO₂ available to the phenoxide intermediate, thereby increasing the reaction rate and yield. |
| Reaction Medium | Solvent-free or high-boiling inert solvent | Industrial synthesis often favors solvent-free (solid-gas phase) reactions to maximize reactor throughput and avoid the costs associated with solvent purchase, recovery, and disposal. mdpi.com If a solvent is used, it must be inert under the harsh reaction conditions. |
The bulky hexyl group on the phenol ring can influence reactivity. Steric hindrance may slow the rate of carboxylation compared to unsubstituted phenol. Therefore, optimization studies would focus on finding the ideal balance of temperature and pressure to achieve complete conversion in a reasonable timeframe for this specific substrate.
Purification and Isolation Techniques (e.g., Crystallization)
After synthesis and acidification, the crude Benzoic acid, 5-hexyl-2-hydroxy- must be purified to meet quality specifications. Crystallization is the primary method for this purification. youtube.com
The process leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. youtube.comyoutube.com
Solvent Selection: Due to the nonpolar hexyl chain, 5-hexyl-2-hydroxybenzoic acid has lower solubility in cold water compared to unsubstituted benzoic acid but good solubility in hot organic solvents. A suitable solvent system might be an alcohol-water mixture or a hydrocarbon solvent like heptane (B126788) or toluene. The ideal solvent dissolves the compound completely at its boiling point but very little at low temperatures (e.g., 0-5°C).
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to create a saturated solution. youtube.com Often, the solution is treated with activated carbon at this stage to adsorb colored impurities. google.comgoogle.com
Filtration: The hot solution is filtered to remove any insoluble impurities or the activated carbon. youtube.com
Crystallization: The clear filtrate is allowed to cool slowly and without agitation. As the solution cools, the solubility of the product decreases, causing it to crystallize out, while the more soluble impurities remain in the mother liquor. youtube.com
Isolation and Drying: The pure crystals are separated from the mother liquor by filtration or centrifugation. They are then washed with a small amount of cold, fresh solvent to remove any remaining mother liquor and subsequently dried under vacuum to remove all traces of the solvent. youtube.comyoutube.com
A patent for a structurally related compound also describes a purification sequence involving pH adjustment, liquid-liquid extraction, and adsorption chromatography before a final crystallization step, indicating that a multi-step purification train may be necessary to achieve very high purity. epo.org
By-product Analysis and Mitigation Strategies
Several by-products can form during the synthesis, which can impact the purity and properties of the final product.
Potential By-products:
Isomeric Products: The primary by-product from the carboxylation step is the undesired regioisomer. While sodium phenoxide favors ortho-carboxylation, some para-carboxylation can occur. mdpi.com However, since the para position of the precursor is blocked by the hexyl group, the main isomeric by-product would be the other ortho-isomer, 3-hexyl-2-hydroxybenzoic acid.
Unreacted Precursor: Incomplete carboxylation will leave residual 4-hexylphenol in the crude product.
Precursor Impurities: Isomers from the initial alkylation of phenol (e.g., 2-hexylphenol) or poly-alkylated phenols, if not removed, will be carried through and potentially react to form their own corresponding carboxylic acids.
Degradation Products: At excessively high temperatures, thermal degradation can occur. For salicylic acid, this can lead to the formation of phenyl salicylate and xanthone; similar degradation pathways may exist for the hexyl-substituted analogue.
Mitigation and Analysis:
Precursor Purification: Strict quality control and purification of the 4-hexylphenol precursor via distillation is essential to prevent the formation of related impurities.
Reaction Optimization: Adhering to the optimized reaction conditions (using sodium base, controlled temperature) is the primary strategy to maximize the yield of the desired 5-hexyl isomer and minimize others. wikipedia.orgbyjus.com
By-product Analysis: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate, identify, and quantify by-products in the crude reaction mixture and the final product.
Quality Control and Analytical Method Development for Industrial Production
Robust quality control (QC) and validated analytical methods are imperative for ensuring the consistent production of high-purity Benzoic acid, 5-hexyl-2-hydroxy-.
Key Quality Control Parameters:
Assay (Purity): The percentage of the active compound, typically determined by HPLC. A purity of ≥98% is often required. sigmaaldrich.com
Impurities Profile: Identification and quantification of specific impurities, such as unreacted 4-hexylphenol and isomeric by-products.
Appearance: The product is typically a white to off-white crystalline solid. youtube.com
Melting Point: A sharp melting point range is a good indicator of high purity. youtube.com
Acid Value: A titration method to determine the concentration of the carboxylic acid functional group.
Analytical Method Development:
The development of reliable analytical methods is a core component of the QC process.
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for quality control. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and acidified water is typically developed. Detection is commonly performed with a UV detector. The method must be validated according to established guidelines for parameters including:
Linearity: The response of the detector is proportional to the concentration of the analyte over a specified range. nih.gov
Accuracy & Precision: The method's ability to provide results that are close to the true value and are reproducible. nih.gov
Selectivity: The ability to resolve the main peak from all potential impurities and by-products. nih.gov
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. nih.gov
Gas Chromatography (GC): Useful for monitoring the purity of the more volatile 4-hexylphenol precursor and for detecting any residual solvents in the final product.
Spectroscopy: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation during process development and for troubleshooting out-of-spec batches.
Interdisciplinary Research Perspectives and Future Outlook
Emerging Synthetic Strategies for Highly Substituted Benzoic Acids
The synthesis of polysubstituted benzoic acids, such as 5-hexyl-2-hydroxybenzoic acid, is an area of active research, moving beyond classical methods towards more efficient and selective strategies. Modern organic synthesis aims to construct such molecules with high precision and step-economy.
A prominent emerging strategy is the transition-metal-catalyzed C-H bond activation and functionalization. acs.orgnih.gov This approach allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed reactions have been developed for the ortho-C-H coupling of benzoic acids with various partners, including aryltrifluoroborates, using oxygen or air as the oxidant. nih.gov While ortho-functionalization is common, protocols for meta-C-H functionalization are also being developed, offering new pathways to complex substitution patterns. nih.gov Another powerful technique involves iridium catalysts, which can facilitate C-H bond activation followed by reactions like the insertion of benzoquinone. acs.org
Decarboxylation and related reactions also offer novel synthetic routes. Photoinduced ligand-to-metal charge transfer (LMCT) has enabled the decarboxylative hydroxylation of benzoic acids to phenols under remarkably mild conditions (e.g., 35 °C), a significant improvement over high-temperature conventional methods. nih.gov This radical-based approach expands the toolkit for modifying the core benzoic acid structure. nih.gov While traditional decarboxylation often involves harsh conditions like heating with soda lime libretexts.orgyoutube.com, modern methods provide greater control and applicability.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in creating bi-aryl analogues of salicylic (B10762653) acid, which could be adapted for synthesizing derivatives of 5-hexyl-2-hydroxybenzoic acid with complex aromatic substituents. nih.gov
Table 1: Comparison of Modern Synthetic Strategies for Substituted Benzoic Acids
| Synthetic Strategy | Description | Key Advantages | Relevant Catalyst/Reagent Examples |
|---|---|---|---|
| C-H Activation/Functionalization | Directly converts C-H bonds on the aromatic ring into C-C or C-heteroatom bonds. | High atom and step economy; avoids pre-functionalization. | Palladium (Pd), Iridium (Ir), Rhodium (Rh) catalysts. acs.orgnih.govnih.gov |
| Decarboxylative Functionalization | Removes the carboxylic acid group and replaces it with another functional group. | Utilizes the carboxylic acid as a traceless directing group or for radical generation. | Copper (Cu) catalysts for photoinduced LMCT. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Forms C-C bonds between an organohalide/triflate and an organometallic reagent. | High versatility for creating complex bi-aryl structures. | Palladium catalysts with various ligands (e.g., Suzuki, Heck reactions). nih.gov |
Novel Computational Approaches for Predictive Modeling
Computational chemistry provides powerful tools for predicting the physicochemical properties and biological activities of molecules like 5-hexyl-2-hydroxybenzoic acid, accelerating research and reducing experimental costs. These approaches range from established methods like Quantitative Structure-Activity Relationship (QSAR) to cutting-edge machine learning (ML) and artificial intelligence (AI) models.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govnih.gov For benzoic acid derivatives, QSAR studies have been used to predict properties like toxicity and pKa values. nih.govacs.org These models often use descriptors such as hydrophobicity (logP), molar refractivity, and electronic parameters (Hammett constants) to build predictive equations. nih.govyoutube.com
More recently, machine learning and deep learning have emerged as transformative approaches in chemical and materials science. nih.govacs.org These methods can learn complex patterns from large datasets to predict molecular properties with high accuracy. mit.eduacs.org For a molecule like 5-hexyl-2-hydroxybenzoic acid, ML models can be trained on public or proprietary databases to predict properties such as solubility, boiling point, and potential biological targets. mit.eduresearch.google A key challenge is the representation of molecular structures in a machine-readable format, which is addressed by using molecular graphs and various featurization techniques. acs.org Advanced models like Message Passing Neural Networks (MPNNs) have shown significant improvements in predicting quantum chemical properties. research.google
Table 2: Overview of Computational Modeling Approaches
| Approach | Methodology | Typical Application for Benzoic Acid Derivatives | Strengths |
|---|---|---|---|
| QSAR | Develops statistical models linking structural descriptors to activity/properties. acs.org | Predicting toxicity, pKa, and specific biological activities. nih.govnih.gov | Well-established, interpretable models. |
| Machine Learning (ML) / Deep Learning (DL) | Uses algorithms (e.g., neural networks, random forests) to learn from data and make predictions. nih.govacs.org | Predicting a wide range of physicochemical and quantum properties, virtual screening. mit.eduresearch.google | Can model highly complex, non-linear relationships; high predictive power. |
Green Chemistry Principles in the Synthesis and Application
The integration of green chemistry principles into the synthesis and application of chemicals is crucial for sustainable development. For a compound like 5-hexyl-2-hydroxybenzoic acid, this involves using environmentally benign solvents, reducing energy consumption, and employing catalytic methods.
A key area of green chemistry is the use of biocatalysis, which employs enzymes or whole-cell organisms to perform chemical transformations. nih.govresearchgate.net Enzymes operate under mild conditions (temperature and pressure) in aqueous environments, offering high selectivity and reducing the need for toxic reagents and solvents. nih.govacs.org For example, hydrolases like lipases can be used for the clean synthesis of esters and amides from salicylic acid derivatives. nih.govrsc.org Amide bond synthetases and transaminases are also being explored for their broad substrate scope, which includes benzoic acid derivatives. researchgate.netnih.gov
Another green strategy is the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and energy input, often in solvent-free conditions. rsc.org The development of synthetic routes that proceed at lower temperatures, such as the previously mentioned photoinduced decarboxylative hydroxylation at 35 °C, also aligns with the principle of energy efficiency. nih.gov These approaches not only minimize environmental impact but can also lead to cleaner reactions with higher yields. rsc.org
Exploration of Structure-Activity Relationships for Targeted Applications
Understanding the Structure-Activity Relationship (SAR) is fundamental to designing molecules with specific biological functions. For 5-hexyl-2-hydroxybenzoic acid, the SAR can be inferred from studies on salicylic acid and its analogues. blogspot.comblogspot.com
The core salicylic acid scaffold is essential for many of its biological activities. Key structural features include:
Carboxylic Acid Group: This group is often crucial for activity. Its modification, for instance into an amide, can significantly alter the biological profile, sometimes retaining analgesic effects while losing anti-inflammatory properties. youtube.com
Phenolic Hydroxyl Group: The hydroxyl group at the ortho-position is vital. Moving it to the meta or para position typically abolishes activity. youtube.com
Aromatic Ring: Substitution on the benzene (B151609) ring can modulate potency and toxicity. Electron-withdrawing groups can enhance potency. blogspot.com
Table 3: Summary of Key SAR Principles for Salicylic Acid Derivatives
| Structural Feature | Impact on Activity | Relevance to 5-hexyl-2-hydroxybenzoic acid |
|---|---|---|
| Carboxylic Acid (-COOH) | Generally essential for anti-inflammatory activity. youtube.com | The intact carboxylic acid group is a key feature. |
| Ortho-Hydroxyl (-OH) | Position is critical; moving it to meta or para abolishes activity. youtube.com | The 2-hydroxy substitution is crucial for its classification as a salicylic acid derivative. |
| Ring Substitution (Position 5) | Substituents at this position significantly influence activity. Increased lipophilicity can enhance potency. blogspot.comyoutube.com | The 5-hexyl group provides significant lipophilicity, likely enhancing membrane permeability and target interaction. |
Potential for Derivatization into Multifunctional Compounds
The chemical structure of 5-hexyl-2-hydroxybenzoic acid, with its carboxylic acid, hydroxyl group, and functionalizable aromatic ring, makes it an excellent scaffold for derivatization into multifunctional compounds. ontosight.ai Derivatization can be used to fine-tune its properties, such as solubility, stability, and biological activity, or to introduce new functionalities.
The most straightforward derivatization pathways involve the carboxylic acid and hydroxyl groups.
Esterification: The carboxylic acid can be reacted with various alcohols to form esters. Ester derivatives are common prodrug strategies and can alter the compound's pharmacokinetic profile. blogspot.com For instance, new ester analogues of salicylic acid have been synthesized and shown to have potent biological activity. nih.gov
Amidation: Reaction of the carboxylic acid with amines produces amides. rsc.org This transformation can significantly change the compound's biological properties. uobasrah.edu.iq Efficient methods for the amidation of salicylic acid derivatives have been developed using various catalysts or by converting the acid to a more reactive intermediate like an acid chloride. uobasrah.edu.iqnih.gov
Beyond these, the aromatic ring and the hexyl chain offer further opportunities for modification. The ring can undergo electrophilic substitution reactions, and the hexyl chain could be functionalized to attach other molecular entities, leading to compounds with multiple, potentially synergistic, activities. This versatility allows 5-hexyl-2-hydroxybenzoic acid to serve as a valuable building block in the synthesis of more complex and targeted molecules for applications in pharmaceuticals and material science. ontosight.aiontosight.ai
Q & A
Q. What advanced techniques mitigate matrix interference when analyzing 5-hexyl-2-hydroxybenzoic acid in sunscreen formulations?
- Methodology :
- Standard Addition Method : Spike samples with known concentrations, analyze via SWV, and extrapolate using linear regression (R² > 0.99) .
- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from UV filters (e.g., oxybenzone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
